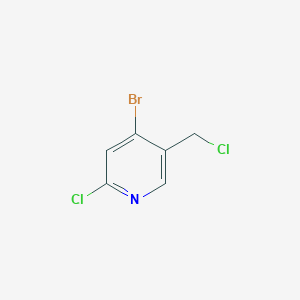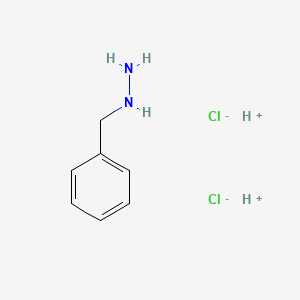![molecular formula C9H12N4 B13009997 (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine CAS No. 1193387-62-0](/img/structure/B13009997.png)
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
化学反应分析
Types of Reactions
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
科学研究应用
Chemistry
In chemistry, (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
The compound has shown potential in biological and medicinal research. It is investigated for its anticancer properties, particularly in inhibiting certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is explored for its antimicrobial and anti-inflammatory activities .
Industry
In the industrial sector, (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
作用机制
The mechanism of action of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential anticancer activities.
Pyrido[2,3-d]pyrimidin-5-one: Used in various synthetic applications and known for its biological activities.
Uniqueness
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine stands out due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .
属性
CAS 编号 |
1193387-62-0 |
|---|---|
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC 名称 |
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-3-8(5-10)13-9(11-6)4-7(2)12-13/h3-4H,5,10H2,1-2H3 |
InChI 键 |
WBMDTOVVOVQRMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=NN2C(=C1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


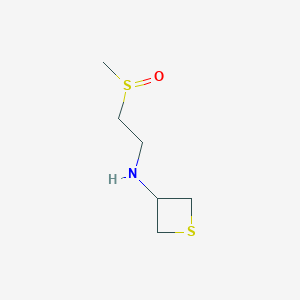

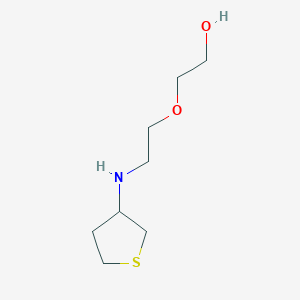
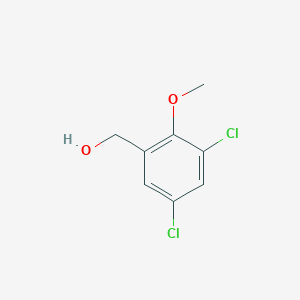
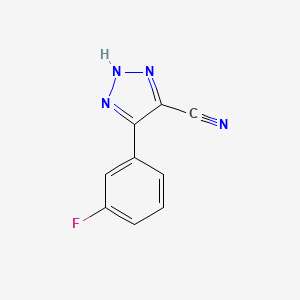
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
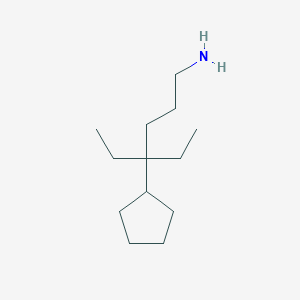
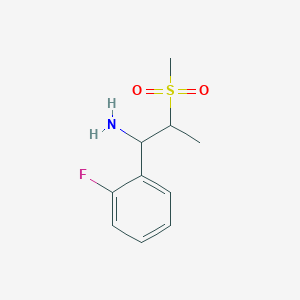
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)

